molecular formula C7H6BrNO3 B1434329 Methyl 2-broMo-5-hydroxyisonicotinate CAS No. 1256810-42-0

Methyl 2-broMo-5-hydroxyisonicotinate

Cat. No. B1434329
M. Wt: 232.03 g/mol
InChI Key: ULFRHKCPMNCMPU-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-hydroxyisonicotinate” is a chemical compound with the CAS Number: 1256810-42-0 . It has a molecular weight of 232.03 and its IUPAC name is methyl 2-bromo-5-hydroxyisonicotinate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-hydroxyisonicotinate” is 1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-hydroxyisonicotinate” is a solid compound . Unfortunately, no further physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study by Morita and Shiotani (1986) details a synthesis approach involving ethyl 3-hydroxyisonicotinate, a compound related to Methyl 2-broMo-5-hydroxyisonicotinate. This process involves O-alkylation, cyclization, hydrolysis, and decarboxylation steps to produce furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).

  • Nicotinic Acid Preparation : Research by Clark (1976) describes the preparation of Methyl nicotinate-5-2H from methyl 5-bromonicotinate, a compound similar to Methyl 2-broMo-5-hydroxyisonicotinate. The study demonstrates the use of palladium-catalyzed deuterolysis for synthesis, followed by acid hydrolysis (Clark, 1976).

Biological and Chemical Properties

  • Tautomeric Molecules and Dielectric Behavior : Studies by Sugawara (1994) and Mochida et al. (1994) investigated 9-hydroxyphenalenone derivatives, including 5-methyl and 5-bromo derivatives. These compounds exhibit dynamic properties like tautomerization and reorientational motion in solid state, relevant to understanding the behavior of Methyl 2-broMo-5-hydroxyisonicotinate (Sugawara, 1994); (Mochida et al., 1994).

  • Antiviral and Antibacterial Properties : A study by Abosadiya et al. (2013) on C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, a related compound, showed strong antiviral activity against HSV-1 and weak antibacterial properties against Gram-positive bacteria (Abosadiya et al., 2013).

  • Cytotoxicity and Antitumor Activity : Huang et al. (2017) synthesized compounds including methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate, which demonstrated weak growth inhibition on HepG2 cell lines and higher sensitivity to certain tumor cell lines, indicating potential in cancer research (Huang et al., 2017).

  • DNA Interaction and Stem Cell Differentiation : Research by Schneider and d’Adda di Fagagna (2012) on Bromodeoxyuridine (a related compound) suggests that exposure to such compounds can influence stem cell differentiation and global DNA methylation, highlighting potential impacts on genetic regulation and development (Schneider & d’Adda di Fagagna, 2012).

  • Antibacterial Activity : A study by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides, which include derivatives of bromo-hydroxy compounds similar to Methyl 2-broMo-5-hydroxyisonicotinate, showed notable antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its gas/fumes/vapor/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-bromo-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRHKCPMNCMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-broMo-5-hydroxyisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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